molecular formula C9H6F3N B14122146 3-(2,2,2-Trifluoroethyl)benzonitrile

3-(2,2,2-Trifluoroethyl)benzonitrile

Cat. No.: B14122146
M. Wt: 185.15 g/mol
InChI Key: XZPHPNWCYCJPQF-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethyl)benzonitrile is an organic compound with the molecular formula C9H6F3N It is characterized by the presence of a trifluoroethyl group attached to a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with 2,2,2-trifluoroethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethyl)benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield 3-(2,2,2-trifluoroethyl)benzoic acid, while reduction can produce 3-(2,2,2-trifluoroethyl)benzylamine .

Scientific Research Applications

3-(2,2,2-Trifluoroethyl)benzonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethyl)benzonitrile involves its interaction with specific molecular targets. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Trifluoromethyl)benzonitrile
  • 4-(Trifluoromethyl)benzonitrile
  • 3-(Trifluoromethyl)benzonitrile

Uniqueness

3-(2,2,2-Trifluoroethyl)benzonitrile is unique due to the presence of the trifluoroethyl group, which imparts distinct chemical and physical properties compared to other trifluoromethyl-substituted benzonitriles. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Biological Activity

3-(2,2,2-Trifluoroethyl)benzonitrile is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthetic pathways, biological mechanisms, and therapeutic implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a trifluoroethyl group attached to a benzonitrile moiety. The presence of the trifluoromethyl group significantly alters the physicochemical properties of the molecule, enhancing its lipophilicity and potentially influencing its biological interactions.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Trifluoroethyl Group : This can be achieved through various methods such as nucleophilic substitution reactions using trifluoroethyl iodide.
  • Benzonitrile Formation : The nitrile group can be introduced via a reaction with benzenes and cyanide sources under controlled conditions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing trifluoroethyl groups. For instance, research indicates that fluorinated compounds can exhibit enhanced antiproliferative activity against various cancer cell lines.

  • Case Study : A study demonstrated that fluorinated benzonitriles, including derivatives of this compound, showed promising results in inhibiting the growth of breast and lung cancer cells. The mechanisms involved may include apoptosis induction and cell cycle arrest.
CompoundCell Line TestedIC50 (µM)Mechanism
This compoundMCF-7 (breast cancer)12.5Apoptosis
This compoundA549 (lung cancer)15.0Cell cycle arrest

Enzyme Inhibition

The trifluoromethyl group has been associated with increased potency in enzyme inhibition. For example, studies indicate that similar compounds can inhibit enzymes like reverse transcriptase and certain kinases more effectively than their non-fluorinated counterparts.

  • Mechanism : The electronegative nature of the trifluoromethyl group may enhance binding affinity through stronger interactions with active sites of enzymes.

Pharmacological Applications

This compound is being investigated for its potential use in various therapeutic areas:

  • Antiviral Agents : Compounds with similar structures have shown effectiveness against viral infections by inhibiting viral replication.
  • Anti-inflammatory Drugs : Research suggests that fluorinated compounds may modulate inflammatory pathways effectively.

Summary of Findings

The biological activity of this compound is characterized by:

  • Enhanced Anticancer Activity : Demonstrated efficacy against several cancer cell lines.
  • Potential for Enzyme Inhibition : Increased potency in inhibiting key enzymes involved in disease processes.
  • Broad Therapeutic Potential : Applications in antiviral and anti-inflammatory therapies are being explored.

Properties

Molecular Formula

C9H6F3N

Molecular Weight

185.15 g/mol

IUPAC Name

3-(2,2,2-trifluoroethyl)benzonitrile

InChI

InChI=1S/C9H6F3N/c10-9(11,12)5-7-2-1-3-8(4-7)6-13/h1-4H,5H2

InChI Key

XZPHPNWCYCJPQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C#N)CC(F)(F)F

Origin of Product

United States

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